molecular formula C22H22FN3O2 B4702535 3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole

3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole

Cat. No. B4702535
M. Wt: 379.4 g/mol
InChI Key: UWNDOUPKASKOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, commonly known as Flibanserin, is a drug developed by Boehringer Ingelheim for the treatment of hypoactive sexual desire disorder (HSDD) in women. It is a non-hormonal drug that acts on the central nervous system, specifically targeting the serotonin receptors in the brain.

Mechanism of Action

Flibanserin acts on the central nervous system by targeting the serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It increases the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal. Flibanserin also decreases the levels of serotonin, which is associated with sexual inhibition.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase sexual desire and decrease distress associated with low sexual desire in women with 3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole. It has also been shown to improve sexual function and satisfaction. Flibanserin has some side effects, including dizziness, fatigue, and nausea, which are generally mild and transient.

Advantages and Limitations for Lab Experiments

Flibanserin has several advantages for lab experiments, including its specificity for the serotonin receptors, its ability to cross the blood-brain barrier, and its non-hormonal nature. However, Flibanserin has some limitations for lab experiments, including its low yield in the synthesis process, its relatively high cost, and its potential for side effects.

Future Directions

There are several future directions for the research and development of Flibanserin. One direction is to explore its potential use in the treatment of other conditions such as depression, anxiety, and alcoholism. Another direction is to investigate its mechanism of action further to better understand its effects on sexual desire and arousal. Additionally, there is a need for further research into the safety and efficacy of Flibanserin in different populations, such as postmenopausal women and men. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for Flibanserin.
Conclusion:
In conclusion, Flibanserin is a drug that has been developed for the treatment of 3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole in women. Its mechanism of action involves targeting the serotonin receptors in the brain, and it has been shown to increase sexual desire and improve sexual function in women with 3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole. Flibanserin has several advantages for lab experiments, but it also has some limitations. Future research should focus on exploring its potential use in the treatment of other conditions, investigating its mechanism of action further, and developing more efficient synthesis methods.

Scientific Research Applications

Flibanserin has been extensively studied for its potential use in the treatment of 3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole in women. Several clinical trials have been conducted to evaluate its efficacy and safety. In a randomized, double-blind, placebo-controlled study involving 1,378 premenopausal women with 3-{3-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, Flibanserin was found to significantly improve sexual desire and decrease distress associated with low sexual desire. Flibanserin has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and alcoholism.

properties

IUPAC Name

1-[4-(3-fluorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-18-5-3-4-16(14-18)22(28)26-12-10-25(11-13-26)21(27)9-8-17-15-24-20-7-2-1-6-19(17)20/h1-7,14-15,24H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNDOUPKASKOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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